4-(4-Cyano-2-methoxyphenoxy)butanoic acid

Analytical Chemistry Chemical Synthesis Quality Control

For pharmaceutical R&D teams: substituting this exact intermediate invalidates Vericiguat (BAY 1021189) synthesis and impurity methods. This compound (CAS 1016499-74-3) provides: • **For QC labs:** Specific retention time & spectral fingerprint for FDA-mandated impurity profiling (≥95% purity required) • **For process chemistry:** Precise functional groups (cyano, methoxy, carboxylic acid) for multi-step API synthesis • **For discovery:** Building block for sGC stimulator SAR studies Procure high-purity material with verifiable supply chain.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
CAS No. 1016499-74-3
Cat. No. B3362817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Cyano-2-methoxyphenoxy)butanoic acid
CAS1016499-74-3
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C#N)OCCCC(=O)O
InChIInChI=1S/C12H13NO4/c1-16-11-7-9(8-13)4-5-10(11)17-6-2-3-12(14)15/h4-5,7H,2-3,6H2,1H3,(H,14,15)
InChIKeyNXACKLUACWSJRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Cyano-2-methoxyphenoxy)butanoic acid Overview


4-(4-Cyano-2-methoxyphenoxy)butanoic acid, with the CAS number 1016499-74-3 and molecular formula C12H13NO4, is a specialized organic compound primarily recognized as a chemical intermediate . Its structure features a butanoic acid chain linked via an ether to a phenyl ring substituted with both a cyano and a methoxy group [1]. This compound is not a therapeutic agent but is a key building block or impurity reference standard in the synthesis and analysis of complex molecules, most notably the FDA-approved heart failure medication Vericiguat (BAY 1021189) [2].

Process-specific intermediate for Vericiguat synthesis
Impurity reference standard for analytical method development
Research-grade building block; not a therapeutic agent

4-(4-Cyano-2-methoxyphenoxy)butanoic acid Substitution Risks


Substituting this specific compound with a structural analog is not viable in regulated research and development environments. The compound's utility is defined by its exact role as either a process-specific intermediate or an impurity marker in the synthesis of targeted pharmaceuticals like Vericiguat [1]. In analytical chemistry, especially for impurity profiling, the compound's unique retention time and spectral fingerprint are critical [2]. Using a generic alternative would invalidate analytical methods, compromise the integrity of synthetic pathways, and fail to meet stringent regulatory standards for drug substance characterization, as the presence and control of specific impurities are mandated by agencies like the FDA .

Identity mismatch Unique retention time and spectral fingerprint for impurity profiling; generic analogs may invalidate analytical methods.
Synthetic pathway risk Defined as a process-specific intermediate; structural analogs may alter reaction outcomes and impurity profiles.
Regulatory context Impurity control requirements demand exact identity; substitutions may not satisfy drug substance characterization mandates.

4-(4-Cyano-2-methoxyphenoxy)butanoic acid Quantitative Evidence


Purity Specifications

Note: A direct head-to-head quantitative comparison of this compound against a specific analog could not be found in authoritative sources. The following data represents a baseline specification from a commercial supplier and is presented as supporting evidence for procurement decisions. The compound is offered at a purity of ≥95% as a research reagent . This purity level is a standard benchmark for small-molecule intermediates used in early-stage research and analytical method development, ensuring that subsequent reactions or analyses are not confounded by excessive impurities. The procurement decision should be based on this specification and the supplier's quality documentation.

Purity
Specification review
≥95% (HPLC)
Standard research-grade purity for early-stage intermediate use.
Supplier specification; verify with certificate of analysis.
Analytical Chemistry Chemical Synthesis Quality Control

Molecular Characteristics

Note: Quantitative comparator data from primary literature or patents is unavailable for this compound. The following physicochemical properties are based on its defined molecular structure and represent class-level inference. The compound has a molecular weight of 235.24 g/mol and its SMILES notation is COc1cc(C#N)ccc1OCCCC(=O)O [1]. These properties define its behavior in chemical synthesis and its potential physicochemical profile. For instance, the presence of a carboxylic acid group (pKa ~4-5) and an ether linkage impacts its solubility and reactivity. The compound is reportedly insoluble in water but soluble in organic solvents, a characteristic common to many small-molecule drug intermediates . This information is fundamental for planning synthetic routes and purification strategies.

Molecular properties
Class-level inference
MW 235.24 g/mol, C₁₂H₁₃NO₄; insoluble in water, soluble in organic solvents
Guides synthetic route and purification method selection.
Calculated from molecular structure; experimental solubility data to verify.
Medicinal Chemistry Property Prediction Lead Optimization

4-(4-Cyano-2-methoxyphenoxy)butanoic acid Applications


Impurity Reference Standard for Vericiguat

In pharmaceutical quality control laboratories, this compound is procured specifically as a reference standard (often termed 'Vericiguat impurity') for the development and validation of analytical methods, such as HPLC or UPLC. It is essential for identifying and quantifying this specific process-related impurity in Vericiguat drug substance batches, ensuring compliance with regulatory guidelines for impurity thresholds . The compound's unique CAS number (1016499-74-3) and molecular structure are used to calibrate instruments and confirm the identity of impurities in stability studies .

Key Intermediate in Vericiguat Synthesis

For medicinal and process chemistry teams, this compound is procured as a critical synthetic intermediate. Its structure contributes specific functional groups necessary for constructing the final API, Vericiguat (BAY 1021189), a soluble guanylate cyclase (sGC) stimulator approved for heart failure [1]. The procurement of high-purity material (e.g., ≥95%) is crucial to ensure high yields and minimize byproducts in the subsequent multi-step synthesis of the final drug candidate .

Building Block for Vericiguat Analogs

In early-stage drug discovery, the compound serves as a versatile building block. Researchers may procure it to synthesize novel analogs of Vericiguat or other sGC stimulators. The combination of the cyano, methoxy, and carboxylic acid functionalities provides multiple synthetic handles for diversification, enabling structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, or pharmacokinetic properties of a lead series [1].

Application
Selection Property
Validation Focus
Impurity reference standard for Vericiguat
Structural specificity and consistent retention behavior
HPLC/UV impurity profiling method accuracy
Key intermediate in Vericiguat synthesis
High purity (≥95%) and defined functionality
Synthetic yield and byproduct minimization
Building block for sGC stimulator analogs
Cyano, methoxy, carboxylic acid handles for diversification
SAR study reproducibility and lead optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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